molecular formula C9H12BrClFN B1484722 3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride CAS No. 2098142-53-9

3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride

Cat. No. B1484722
CAS RN: 2098142-53-9
M. Wt: 268.55 g/mol
InChI Key: OGCYYCYTVRFZGC-UHFFFAOYSA-N
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Description

The compound “3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride” is an organic compound containing a bromophenyl group, a fluoropropane group, and an amine group. The presence of these functional groups suggests that it could be involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the bromophenyl and fluoropropane groups .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. The bromine atom could be involved in electrophilic aromatic substitution reactions, while the amine group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Regioselective Synthesis : Research by D’hooghe and Kimpe (2006) explored the regioselective synthesis of functionalized β-fluoro amines, demonstrating the sequential ring-opening of aziridinium salts by bromide and fluoride. This process highlights the compound's role in producing 2-amino-1-fluoropropanes, indicating its importance in synthetic chemistry (D’hooghe & Kimpe, 2006).

  • Amination and Cyclization : Tan Bin (2010) reported on the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from a bromo precursor through amination and cyclization, showcasing a method of transforming similar bromophenyl compounds into valuable chemical intermediates with high yield (Tan Bin, 2010).

Applications in Chemical Reactions

  • Fluorination and Cross-Coupling Reactions : The synthesis and application of related bromophenyl and fluoropropyl compounds in cross-coupling and fluorination reactions have been extensively studied. These compounds serve as intermediates in the production of radiolabeled tracers for PET scans and in the development of novel chemical entities with potential therapeutic applications. Research by Klok et al. (2006) on the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane highlights the utility of such compounds in radiopharmaceutical chemistry (Klok et al., 2006).

Chemical Modification and Derivative Synthesis

  • Chemoselective Functionalization : Studies by Stroup et al. (2007) on the chemoselective amination of polyhalopyridines provide insights into the selective functionalization of bromophenyl compounds. These findings are critical for the development of novel synthetic pathways and the production of targeted chemical derivatives (Stroup et al., 2007).

Advanced Material and Sensor Development

  • Glucose Sensing Materials : Das et al. (2003) focused on the synthesis of amino-3-fluorophenyl boronic acid derivatives from bromoaniline precursors, aiming at constructing glucose-sensing materials. This research is indicative of the broader applicability of bromophenyl-fluoropropanamines in developing sensors and materials responsive to biological molecules (Das et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures .

Future Directions

The future research directions for this compound could involve studying its potential uses in various fields, such as medicine or materials science. This could involve conducting experiments to determine its properties and potential applications .

properties

IUPAC Name

3-(2-bromophenyl)-2-fluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN.ClH/c10-9-4-2-1-3-7(9)5-8(11)6-12;/h1-4,8H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCYYCYTVRFZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride
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3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride
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3-(2-Bromophenyl)-2-fluoropropan-1-amine hydrochloride
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